Macarpine

Antiproliferative Cytotoxicity Alkaloids

Macarpine is a quaternary benzo[c]phenanthridine alkaloid (QBA) that is structurally derived from sanguinarine, bearing two additional methoxy substituents. This fully aromatized alkaloid, isolated primarily from Macleaya microcarpa and Stylophorum lasiocarpum, exhibits a range of biological effects including potent antiproliferative, pro-apoptotic, and antimicrobial activities.

Molecular Formula C22H18NO6+
Molecular Weight 392.4 g/mol
Cat. No. B1218228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacarpine
Synonymsmacarpine
Molecular FormulaC22H18NO6+
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3
InChIInChI=1S/C22H18NO6/c1-23-8-14-20(18(25-3)7-19-22(14)29-10-28-19)13-6-15(24-2)11-4-16-17(27-9-26-16)5-12(11)21(13)23/h4-8H,9-10H2,1-3H3/q+1
InChIKeySBVRPBAVNZNLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macarpine (CAS 6917-73-3) – High-Potency Benzophenanthridine Alkaloid for Antiproliferative and DNA Probe Research


Macarpine is a quaternary benzo[c]phenanthridine alkaloid (QBA) that is structurally derived from sanguinarine, bearing two additional methoxy substituents [1]. This fully aromatized alkaloid, isolated primarily from Macleaya microcarpa and Stylophorum lasiocarpum, exhibits a range of biological effects including potent antiproliferative, pro-apoptotic, and antimicrobial activities . Beyond its bioactivity, macarpine possesses notable fluorescence properties, making it a valuable tool as a supravital DNA probe for flow cytometry and fluorescence microscopy [2].

Workflow Live-cell DNA staining & flow cytometry
Probe type Cell-permeable fluorescent alkaloid
Assay context Antiproliferative & cytotoxicity endpoint review

Macarpine Procurement: Why Sanguinarine or Chelerythrine Are Not Functional Substitutes


While sanguinarine and chelerythrine are the most abundant and commercially available benzophenanthridine alkaloids, they cannot serve as direct substitutes for macarpine in applications where maximal antiproliferative potency or superior DNA-binding fluorescence is required [1]. Direct comparative studies demonstrate that macarpine consistently exhibits the highest cytotoxicity among its class (IC50 range: 0.01–1.44 µg/mL) [2]. Furthermore, macarpine possesses a unique structural feature—a methoxy substitution at the C12 position—that is not shared with sanguinarine or chelerythrine. This single structural difference is directly linked to macarpine's exceptional fluorescence enhancement upon DNA binding and its ability to maintain this fluorescence under unfavorable pH conditions, a property critical for robust and reliable cellular assays [3].

Macarpine Sanguinarine / Chelerythrine Cytotoxicity rank may differ significantly; reported rank not transferable to major analogs.
C12-methoxy substitution Absent in Sanguinarine / Chelerythrine Unique fluorescence enhancement on DNA binding not shared; pH-resistant signal may not replicate.

Macarpine Quantitative Evidence: Antiproliferative, DNA-Binding, and G-Quadruplex Stabilization Data


Macarpine vs. Sanguinarine & Chelerythrine: Direct Cytotoxicity Ranking on Cancer Cell Lines

In a direct head-to-head comparison using an MTT assay on HL60 human promyelocytic leukemia cells, macarpine demonstrated superior cytotoxicity. The study established a rank order of potency based on IC50 values after 72 hours of treatment [1]. Macarpine was the most potent, followed by sanguilutine, chelilutine, sanguirubine, chelirubine, sanguinarine, and finally chelerythrine [2].

Cytotoxicity Ranking
Head-to-head
Rank 1 (Macarpine) vs Rank 6 (Sanguinarine), Rank 7 (Chelerythrine)
Supports cytotoxicity endpoint review
MTT assay, HL60 cells, 72 h
Antiproliferative Cytotoxicity Alkaloids

Macarpine Exhibits Highest DNA-Binding Fluorescence Enhancement vs. Other Benzophenanthridines

A detailed spectral analysis revealed that macarpine exhibits the highest increase in fluorescence intensity upon binding to calf thymus DNA (ctDNA) when compared to six other benzophenanthridine alkaloids, including sanguinarine and chelerythrine [1]. This property is attributed to its unique methoxy substitution at the C12 position, a structural feature absent in the other alkaloids tested [2]. Furthermore, this enhanced fluorescence is maintained even under unfavorable pH conditions, demonstrating robust performance [2].

DNA-Binding Fluorescence
Head-to-head
Association constant Ka = 700,000 M⁻¹; highest increase among tested alkaloids
Supports DNA-probe fluorescence context
Calf thymus DNA, pH 7
Fluorescence DNA-binding Spectral Properties

Macarpine and Other Benzophenanthridines Exhibit Selective G-Quadruplex Stabilization

A study on the interaction of six natural benzophenanthridine alkaloids with parallel and antiparallel G-quadruplex DNA structures found that macarpine, along with its analogs, selectively stabilizes these structures [1]. The alkaloids increased the melting temperature (Tm) of G-quadruplexes by 15 to 25 °C, with high selectivity over duplex and unfolded DNA [1].

G-Quadruplex Stabilization
Class-level
ΔTm +15 to +25 °C for G4 structures vs duplex/unfolded DNA
Supports G4 stabilization context
Class-level evidence; macarpine-specific rank not quantified
G-quadruplex Telomere DNA Stability

Macarpine is Patented as a Superior Supravital DNA Probe for Flow Cytometry

The utility of macarpine as a specialized research tool is protected by a patent describing its use as a supravital probe for measuring nucleic acid content in cell suspensions via flow cytometry [1]. The invention highlights its ability to distinguish between different cell types (erythrocytes, reticulocytes, leukocytes) and analyze cell cycle stages in living cells without the need for fixation or permeabilization [2].

Patented Application
Supporting evidence
Supravital DNA probe for flow cytometry; live-cell analysis without fixation
Supports live-cell DNA staining method
Distinguishes cell types and cycle stages
Flow Cytometry DNA Staining Cell Cycle Analysis

Macarpine Applications: Prioritized Research Scenarios Based on Verified Differentiation Data


High-Sensitivity, Live-Cell DNA Staining for Flow Cytometry and Microscopy

Based on its highest-in-class fluorescence enhancement upon DNA binding and patented use, macarpine is the optimal selection for live-cell DNA quantification and cell cycle analysis by flow cytometry [1]. Its ability to penetrate intact cell membranes eliminates the need for cell fixation, preserving cell viability and simplifying workflows. This makes it a superior alternative to common dyes like propidium iodide (PI) or Hoechst for applications requiring analysis of live, unperturbed cell populations [2].

Potent Antiproliferative Activity Assays in Cancer Research

For researchers investigating antiproliferative or cytotoxic agents, macarpine provides a potent, natural compound benchmark. The direct comparative data showing macarpine as the most cytotoxic benzophenanthridine alkaloid against HL60 leukemia cells positions it as a valuable tool for comparative oncology studies [3]. Its well-documented potency (IC50 range 0.01–1.44 µg/mL) allows for robust dose-response studies and mechanism-of-action investigations into apoptosis induction [4].

G-Quadruplex Stabilization Studies in Telomere and Oncogene Research

Macarpine serves as a validated research tool for investigations into G-quadruplex DNA structures, which are relevant to telomere maintenance and oncogene promoter regulation [5]. The confirmed ability of macarpine and its class of alkaloids to selectively stabilize G-quadruplexes (ΔTm = +15 to +25 °C) supports its use in biophysical studies of DNA-ligand interactions and as a molecular probe for exploring non-canonical DNA structures [5].

Analytical Chemistry and Assay Development Using Fluorescent Properties

Macarpine's unique spectral properties, including its defined acid-base equilibrium constant (8.2-8.3) and strong DNA association constant (700,000 M⁻¹), make it a valuable standard for developing and validating new fluorescence-based analytical methods [6]. Its robust fluorescence, even under varying pH conditions, ensures assay reliability and reproducibility, a critical factor for method development and quality control applications [6].

Application
Selection Property
Validation Focus
Live-cell DNA staining research
Fluorescence enhancement context
Flow cytometry assay compatibility
Antiproliferative assay context
Reported cytotoxicity rank
Cell-model endpoint validation
G-quadruplex stabilization studies
G4 DNA binding context
Tm shift assay validation
Fluorescence-based method development
Spectral property context
pH-dependent fluorescence validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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